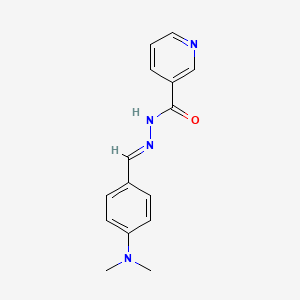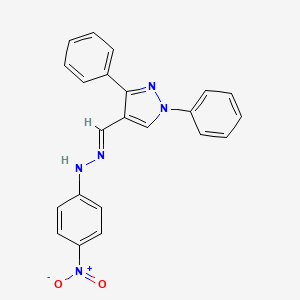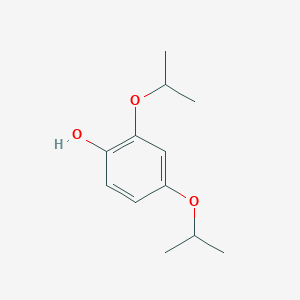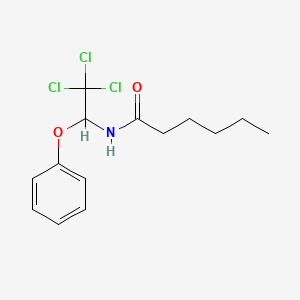
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazone. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Participates in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays to detect specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Known for its use in Ehrlich’s reagent.
Nicotinoyl Hydrazine: Used in the synthesis of hydrazone derivatives.
Schiff Bases: A class of compounds formed by the condensation of primary amines with carbonyl compounds.
Uniqueness
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H16N4O |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+ |
Clé InChI |
OUIUFGWOJCNQRW-LICLKQGHSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)

![5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11709867.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709875.png)

![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)
